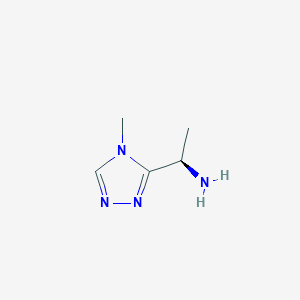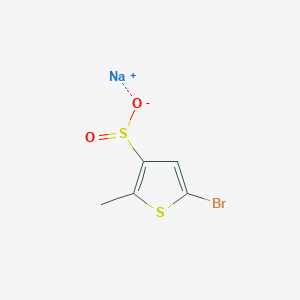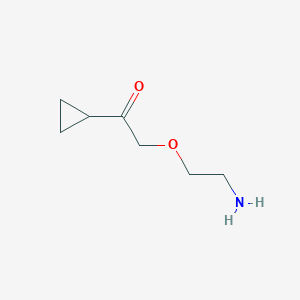![molecular formula C10H20N2 B13157614 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B13157614.png)
3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-3-azabicyclo[331]nonan-9-amine is a bicyclic amine compound characterized by its unique structure, which includes a nitrogen atom incorporated into a bicyclo[331]nonane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine typically involves the catalytic hydrogenation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel. This process yields the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines . The reaction conditions often include the use of acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and thiophosgene in the presence of potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Raney nickel: For catalytic hydrogenation.
Sodium triacetoxyhydridoborate: For reductive amination.
Acetyl and chloroacetyl chlorides: For forming amides.
Thiophosgene: For forming isothiocyanates.
Major Products
The major products formed from these reactions include amides, Schiff bases, isothiocyanates, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine: Similar structure but with a benzyl group instead of an ethyl group.
3-tert-Butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-amine: Contains a tert-butoxycarbonyl group.
3-azabicyclo[3.3.1]non-3-enes: Compounds with a similar bicyclic structure but different functional groups.
Uniqueness
3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine is unique due to its specific ethyl substitution, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new derivatives with desired properties .
Propriétés
Formule moléculaire |
C10H20N2 |
|---|---|
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
3-ethyl-3-azabicyclo[3.3.1]nonan-9-amine |
InChI |
InChI=1S/C10H20N2/c1-2-12-6-8-4-3-5-9(7-12)10(8)11/h8-10H,2-7,11H2,1H3 |
Clé InChI |
QPMVWSUNTYBPJE-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC2CCCC(C1)C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Ethyl-1-[(3-methylpiperidin-4-yl)methyl]urea](/img/structure/B13157541.png)
![3-[1-(Aminomethyl)cyclopropyl]-2-methylpiperidin-3-ol](/img/structure/B13157557.png)
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}ethan-1-one](/img/structure/B13157575.png)


![Methyl 6-aminospiro[2.5]octane-1-carboxylate](/img/structure/B13157599.png)

![2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde](/img/structure/B13157608.png)
![2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13157609.png)

![Methyl 2-aminobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13157622.png)

